3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine
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Overview
Description
3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring This specific compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the indolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Methoxyphenyl)-1-methyl-2-phenylindolizine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
81235-52-1 |
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Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-methyl-2-phenylindolizine |
InChI |
InChI=1S/C22H19NO/c1-16-20-10-6-7-15-23(20)22(18-11-13-19(24-2)14-12-18)21(16)17-8-4-3-5-9-17/h3-15H,1-2H3 |
InChI Key |
SWYZMSOBTNLJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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